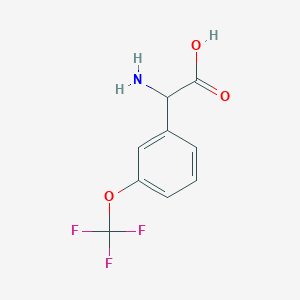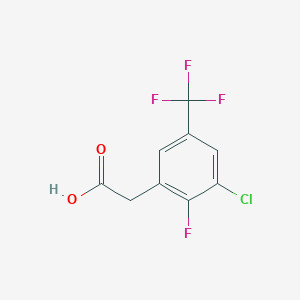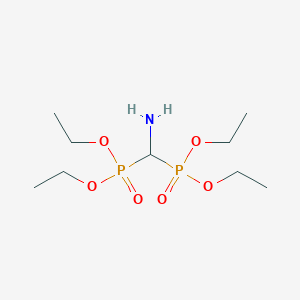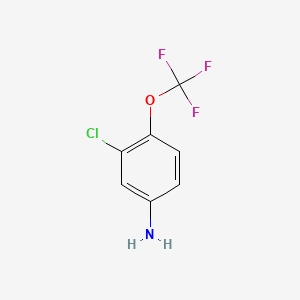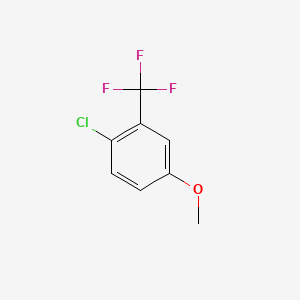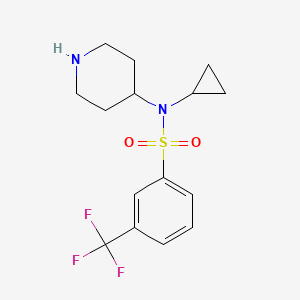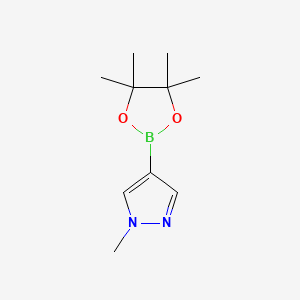
2,3-Difluorotoluene
Overview
Description
2,3-Difluorotoluene is a chemical compound with the molecular formula C7H6F2 . It is a derivative of toluene where two hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 2,3-Difluorotoluene consists of a benzene ring with two fluorine atoms and one methyl group attached . The exact positions of these substituents on the benzene ring differentiate 2,3-Difluorotoluene from other isomers .Physical And Chemical Properties Analysis
2,3-Difluorotoluene is a liquid at room temperature with a density of 1.096 g/mL at 25°C . It has a boiling point of 119-121°C .Scientific Research Applications
Microwave Spectroscopy and Molecular Structure
2,3-Difluorotoluene has been extensively studied in the field of microwave spectroscopy. Research by Nair et al. (2018) explored its rotational spectrum using Fourier transform microwave spectroscopy. This study provided valuable insights into the internal rotation of the methyl group in 2,3-difluorotoluene and helped determine the molecular structure using the substitution method.
DNA Replication and Base Pairing
In the field of biochemistry, 2,3-difluorotoluene has been investigated for its role in DNA replication and base pairing. Kool and Sintim (2006) discussed how 2,4-difluorotoluene, a variant of 2,3-difluorotoluene, was synthesized as a nucleotide analogue and incorporated into DNA, leading to a debate about the necessity of hydrogen bonds in DNA replication fidelity. This work, as reported in Chemical Communications, contributed significantly to the understanding of DNA polymerase enzymes and the nature of base pairing.
Safety and Hazards
properties
IUPAC Name |
1,2-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHIDGAPGVZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378948 | |
| Record name | 2,3-Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorotoluene | |
CAS RN |
3828-49-7 | |
| Record name | 1,2-Difluoro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3828-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluoro-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Difluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the rotational spectrum of 2,3-Difluorotoluene reveal about its structure?
A: The rotational spectrum analysis in the paper "Internal rotation in halogenated toluenes: Rotational spectrum of 2,3-difluorotoluene" [] provides insights into the molecule's internal rotation, specifically focusing on the barrier to rotation of the methyl group due to the presence of the fluorine atoms. This information helps understand the conformational preferences and dynamics of 2,3-Difluorotoluene.
Q2: Can 2,3-Difluorotoluene be used as a building block for synthesizing other fluorine-containing compounds?
A: The paper "1,3-Dipolar cycloaddition of diazomethane and diazocyclopropane to 2-fluoro-3-methylbutadiene and thermal transformations of fluorine-containing vinylpyrazolines and vinylcyclopropanes" [] demonstrates the use of similar fluorinated compounds as starting materials for synthesizing heterocyclic systems like pyrazolines and cyclopropanes. While not directly using 2,3-Difluorotoluene, it suggests potential applications of such fluorinated aromatic compounds as building blocks in organic synthesis.
Q3: Are there efficient methods to synthesize 1,2-difluorobenzene derivatives like 2,3-Difluorotoluene?
A: Yes, the paper "Two-step regioselective synthesis of 1,2-difluorobenzenes from chlorotrifluoroethylene and buta-l,3-dienes" [] introduces a two-step regioselective approach to synthesize 1,2-difluorobenzenes from readily available starting materials. This method showcases the potential for obtaining 2,3-Difluorotoluene and its derivatives efficiently.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


